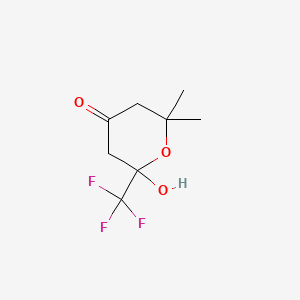
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one, also known as HDT or HDTMA, is a chemical compound with potential applications in various scientific research fields. This compound has a unique structure and properties that make it a promising candidate for use in laboratory experiments.
科学的研究の応用
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has potential applications in various scientific research fields. One of the primary applications of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is in the field of organic synthesis. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent for the protection of alcohols and amines.
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one also has potential applications in the field of medicinal chemistry. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has antifungal and antibacterial properties. It has also been shown to have potential anticancer activity. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a lead compound for the development of new drugs with improved pharmacological properties.
作用機序
The mechanism of action of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is not fully understood. However, studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can inhibit the growth of various microorganisms, including fungi and bacteria. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has also been shown to induce apoptosis in cancer cells. The exact mechanism by which 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one exerts its antifungal, antibacterial, and anticancer effects is still under investigation.
Biochemical and Physiological Effects
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the primary advantages of using 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one in lab experiments is its unique structure and properties. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent for the protection of alcohols and amines.
However, there are also some limitations to using 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one in lab experiments. One of the limitations is the potential toxicity of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be toxic to some cells at high concentrations. Another limitation is the limited availability of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is not commercially available, and it must be synthesized in the lab.
将来の方向性
For research on 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one include further investigation of its mechanism of action and the development of new synthetic methods for its production.
合成法
The synthesis method of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with trifluoromethylacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction leads to the formation of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one as a yellow crystalline solid. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-6(2)3-5(12)4-7(13,14-6)8(9,10)11/h13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPZQYIAXSHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(O1)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6,6-dimethyl-2-(trifluoromethyl)oxan-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)
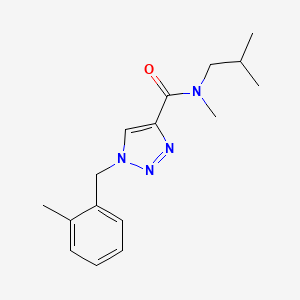

![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)
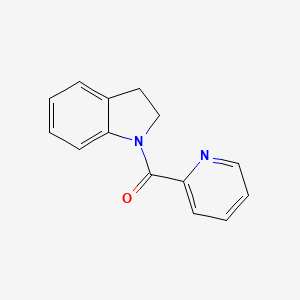

![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
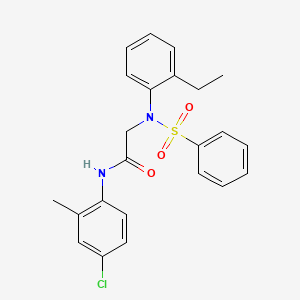
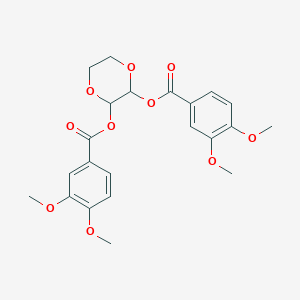
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)